Welcome to the BenchChem Online Store!
molecular formula C11H12N2OS B2515897 1-(4-methoxybenzyl)-1H-imidazole-2-thiol CAS No. 95460-09-6

1-(4-methoxybenzyl)-1H-imidazole-2-thiol

Cat. No. B2515897
M. Wt: 220.29
InChI Key: MKYOHTKSEDVAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04743613

Procedure details

A mixture of 4-methoxybenzaldehye (13.6 g, 0.1 mol), aminoacetaldehyde dimethyl acetal (10.5 g, 0.1 mol), and methanol (1 ml) was heated at 95° C. for 10 minutes. The resulting mixture was dissolved in ethanol (150 ml) and hydrogenated over 10% Pd on carbon (1 g) until H2 uptake slowed (about 2 hours). The catalyst was filtered and the filtrate was treated with 1.5N hydrochloric acid (80 ml) and potassium thiocyanate (10.4 g, 0.11 mol). The resulting mixture was boiled until the volume was reduced to 100 ml, then it was heated at reflux an additional 1 hour and cooled to 5° C. The crystalline precipitate was filtered, washed with water, and dried. Recrystallization from ethanol gave 1-(4'-methoxybenzyl)-1,3-dihydro-2H-imidazole-2-thione, 65% yield, m.p. 140° C.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
potassium thiocyanate
Quantity
10.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.CO[CH:13](OC)[CH2:14][NH2:15].Cl.[S-:19][C:20]#[N:21].[K+]>C(O)C.[Pd].CO>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][N:15]2[CH:14]=[CH:13][NH:21][C:20]2=[S:19])=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
10.5 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Name
potassium thiocyanate
Quantity
10.4 g
Type
reactant
Smiles
[S-]C#N.[K+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 2 hours)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
TEMPERATURE
Type
TEMPERATURE
Details
it was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux an additional 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C(NC=C2)=S)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.